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Ureidothiophene

Cat. No.: B3733153
M. Wt: 372.5 g/mol
InChI Key: RSJRIRACOPEIPQ-UHFFFAOYSA-N
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Description

Ureidothiophene refers to a class of synthetic compounds featuring a thiophene core substituted with a urea moiety. These compounds are of significant interest in medicinal chemistry and microbiology research due to their potent biological activities, primarily as inhibitors of essential bacterial enzymes. A prominent area of investigation is their mechanism of action against bacterial RNA polymerase (RNAP), a validated target for antibiotic development. Research indicates that this compound inhibitors target the "switch region" of RNAP, a highly conserved site distinct from the binding pocket of rifampicin. By binding to this region, these compounds block the interaction between RNAP and the -10 promoter element, thereby inhibiting transcription at the stage of closed complex formation and offering a novel mode of transcription inhibition . This mechanism is considered promising for overcoming strains resistant to existing antibiotics like rifampicin. Beyond transcription inhibition, this compound-2-carboxylic acids have also been explored as inhibitors of the quorum-sensing enzyme PqsD in Pseudomonas aeruginosa . Quorum sensing is a bacterial cell-cell communication system that regulates virulence and biofilm formation, making these compounds valuable tools for researching anti-pathogenic agents. Furthermore, derivatives have been optimized to exhibit dual inhibitory activity against both bacterial RNAP and viral reverse transcriptase, presenting a unique strategy for targeting MRSA/HIV co-infections . More recently, specific 5-phenyl-3-ureidothiophene-2-carboxamide derivatives have been identified in phenotypic screening as protective agents for motor neurons derived from ALS patient iPSCs, suggesting potential research applications in neuroprotection . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3S B3733153 Ureidothiophene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(phenylcarbamoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-25-19(23)17-15-12-8-3-4-9-13-16(15)26-18(17)22-20(24)21-14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJRIRACOPEIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Ureidothiophene Systems

Foundational Synthetic Approaches to the Ureidothiophene Core

The initial construction of the this compound backbone relies on several key cyclization reactions. These methods provide access to the core structure, which can then be further modified.

Gewald Reaction and its Strategic Importance in this compound Synthesis

The Gewald reaction is a cornerstone in thiophene (B33073) synthesis and holds significant strategic importance for preparing 2-aminothiophenes, which are direct precursors to ureidothiophenes. wikipedia.orgumich.edu This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to form the polysubstituted 2-aminothiophene ring. wikipedia.org

The primary advantage of the Gewald reaction lies in its operational simplicity and the ready availability of starting materials, making it a highly versatile and widely used method. umich.eduarkat-usa.org It allows for the one-pot synthesis of highly functionalized 2-aminothiophenes, which can then be converted to the corresponding ureidothiophenes. researchgate.netacs.org This is typically achieved by reacting the 2-aminothiophene product with an isocyanate or through a multi-step process involving phosgene (B1210022) or its equivalents. researchgate.netunisi.it

The reaction mechanism, while not entirely elucidated, is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org The subsequent steps involving the addition of sulfur are less clear but are postulated to proceed through a thiirane (B1199164) intermediate before cyclization. wikipedia.org The versatility of the Gewald reaction is demonstrated by its various modifications, including the use of microwave irradiation to improve reaction yields and shorten reaction times. wikipedia.org

Reactant A (Carbonyl)Reactant B (Active Methylene)Key FeaturesReference
Ketone/Aldehydeα-CyanoesterForms polysubstituted 2-aminothiophenes in a one-pot reaction. wikipedia.orgorganic-chemistry.org
CyclohexanoneEthyl cyanoacetateA common combination for creating a library of compounds.
Ketoneα-CyanoesterMicrowave irradiation can enhance reaction yields and reduce times. wikipedia.org

Alternative Cyclization and Annulation Strategies for Thiophene Ring Formation

While the Gewald reaction is prevalent, other cyclization and annulation strategies have been developed for the synthesis of the thiophene ring in this compound precursors. These methods can offer alternative regioselectivity or functional group tolerance. For instance, a Vilsmeier-Haack type reaction of acetophenones can produce a β-chloro-cinnamonitrile intermediate, which upon cyclization with methylthioglycolate, yields thiophene anthranilic acids. acs.orgnih.gov Subsequent saponification and treatment with phosgene or a phosgene equivalent generates a thiaisatoic anhydride, which can then be reacted with various amines to furnish 5-aryl-3-ureidothiophene-2-carboxylic acids. acs.orgnih.gov

Another approach involves the Thorpe-Ziegler cyclization, which is a principal method for synthesizing 3-aminothiophenes, although it often necessitates the prior synthesis of specific precursors. nih.gov Additionally, multicomponent reactions involving isoquinoline, alkyl bromides, activated acetylenic compounds, and isothiocyanates, sometimes catalyzed by ZnO nanorods, provide a green and efficient route to functionalized thiophenes. researchgate.net

Copper-catalyzed S-arylation/annulation provides a one-pot synthesis of functionalized benzo[b]thiophenes, showcasing the utility of metal catalysis in forming the thiophene ring. researchgate.net Furthermore, a copper-catalyzed annulation between cycloketone oxime esters and enaminothiones has been shown to produce 2-cyanoalkyl-aminothiophene derivatives through a proposed iminyl radical mechanism. researchgate.net These alternative strategies highlight the diverse chemical space that can be explored to access varied this compound scaffolds.

Advanced Derivatization and Functionalization Strategies

Once the this compound core is synthesized, its properties can be finely tuned through various derivatization and functionalization reactions. These advanced strategies allow for the introduction of diverse substituents at multiple positions on the scaffold.

C-H Activation Processes for Diversification

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including thiophenes. researchgate.netnih.gov This approach avoids the need for pre-functionalization, such as halogenation or metallation, thereby streamlining synthetic sequences. nih.gov For thiophene-containing molecules, transition-metal-catalyzed C-H activation, often utilizing palladium, rhodium, or ruthenium, enables the direct formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov

These reactions can be directed by a functional group on the substrate to achieve high regioselectivity. nih.gov For instance, ortho-alkylation of aryl ketones using ruthenium catalysis is a well-established method. nih.gov The development of C-H activation methodologies allows for the diversification of the this compound scaffold by introducing aryl, alkyl, or other functional groups directly onto the thiophene ring, offering a conceptually new approach to generating molecular complexity. nih.govrsc.org The combination of C-H activation with visible-light photocatalysis represents a move towards more sustainable and milder reaction conditions for these transformations. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds. nih.govscielo.br These reactions are extensively used to functionalize the thiophene ring of this compound systems. Common cross-coupling reactions such as Suzuki, Stille, and Heck reactions allow for the introduction of a wide array of substituents onto the thiophene core. scielo.brresearchgate.net

For these reactions to proceed, the thiophene ring must typically be pre-functionalized with a halide (e.g., bromide or iodide) or a triflate. The palladium catalyst then facilitates the coupling of this electrophilic partner with an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction). nih.govrsc.org

The regioselective arylation of the Ticlopidine thienyl ring at the C5-position with aryl bromides has been achieved using a palladium-diphosphine catalyst, demonstrating the precise control possible with these methods. researchgate.net The development of palladium-catalyzed reactions using phenol-derived sulfonates, such as mesylates, as alternatives to aryl halides has expanded the scope of these transformations. rsc.org The ability to perform multiple arylations on the thiophene ring further underscores the power of this methodology in creating highly decorated this compound derivatives. researchgate.net

Reaction TypeThiophene SubstrateCoupling PartnerCatalyst SystemReference
Suzuki CouplingHalogenated ThiopheneOrganoboron CompoundPalladium/Phosphine Ligand scielo.br
Stille CouplingHalogenated ThiopheneOrganotin CompoundPalladium Catalyst scielo.br
Heck ReactionHalogenated ThiopheneAlkenePalladium Catalyst scielo.br
Direct ArylationTiclopidineAryl BromidePalladium/Diphosphine researchgate.net

Nucleophilic Substitution Reactions for Urea (B33335) Moiety Modification

The urea moiety of the this compound system is also amenable to chemical modification, primarily through nucleophilic substitution reactions. The reactivity of the urea group can be harnessed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. nih.gov

One common strategy involves the initial synthesis of a 2-aminothiophene, which is then converted to an isocyanate. This isocyanate can subsequently react with a wide range of nucleophiles, such as primary and secondary amines, to form diverse N,N'-disubstituted or trisubstituted ureas. researchgate.net Alternatively, the urea functionality can be constructed using safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov

Alkylation and Acylation of this compound Frameworks

Modification of the this compound core through alkylation and acylation reactions represents a key strategy for exploring the structure-activity relationships (SAR) of these compounds. These reactions can be targeted at different positions of the this compound scaffold, but derivatization of the urea nitrogen or the preceding amine functionality is a common approach to introduce diversity.

Direct alkylation or arylation of a urea moiety can be challenging due to the potential for O-alkylation or di-alkylation as competing reactions, often requiring harsh conditions. rsc.orgnih.gov A more controlled and widely used method involves the alkylation or acylation of an amino-thiophene precursor prior to the formation of the urea group. For instance, in the synthesis of 4-aryl-3-ureidothiophene-2-carboxylic acid derivatives, an aminothiophene intermediate can be selectively N-alkylated. This is typically achieved by deprotonation of the amine with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide, such as hexyl bromide, in a solvent like dimethylformamide (DMF). nih.gov

Similarly, acylation can be performed on the amino-thiophene precursor. Reaction with an acyl chloride, for example, valeroyl chloride, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at low temperatures, can selectively introduce an amide linker. nih.gov The resulting N-acylated or N-alkylated aminothiophene can then be converted to the final this compound, for example, by reaction with an isocyanate or through a multi-step process involving phosgene or its equivalents. nih.gov

A general synthetic route to introduce such modifications is outlined below:

Scheme 1: General route for N-alkylation and N-acylation of an aminothiophene precursor.

Generated code

Where R represents the thiophene carboxamide core and R' and R'' represent alkyl and acyl groups, respectively.

These synthetic strategies allow for the systematic modification of the this compound framework, enabling the exploration of how different substituents impact the compound's biological and physicochemical properties.

High-Throughput and Combinatorial Synthesis Methodologies

The need to rapidly explore vast chemical space for drug discovery has driven the development of high-throughput and combinatorial synthesis techniques. These methodologies have been successfully applied to the generation of large libraries of this compound derivatives for screening purposes.

Solution-Phase Parallel Synthesis of this compound Libraries

A significant example of the application of combinatorial chemistry to this scaffold is the solution-phase parallel synthesis of a 1140-member library of this compound carboxylic acids. glpbio.comresearchgate.net This approach avoids the complexities of solid-phase synthesis by keeping all reactants and products in solution.

The synthesis utilized a set of 19 different thieno[3,2-d]- or thieno[2,3-d] researchgate.netCurrent time information in Bangalore, IN.oxazine-2,4-diones as the this compound precursors. glpbio.comgoogleapis.com These precursors were reacted in parallel with a diverse set of 60 primary or secondary amines. glpbio.com A key optimization was the use of water as the reaction solvent, which simplified the workup procedure by eliminating an evaporation step. glpbio.com The reaction between a suspension of the thieno-oxazinedione and an excess of the amine in water leads to the formation of a water-soluble ammonium (B1175870) this compound carboxylate. glpbio.com Upon completion of the reaction, acidification with hydrochloric acid precipitates the desired this compound carboxylic acid, which can then be isolated by simple filtration. glpbio.com

This strategy, termed a "parallelization" concept, allowed for the rapid generation of a large library of compounds on a significant scale (200-400 mg per compound) with high yields (over 70%) and purities (over 80%). glpbio.comresearchgate.net The successful characterization of randomly selected library members by standard analytical techniques (¹H NMR, HPLC/MS, and IR) validated the robustness of this synthetic approach. glpbio.comresearchgate.net

Table 1: Overview of the Solution-Phase Parallel Synthesis of a this compound Library

Parameter Details Reference
Library Size 1140 members glpbio.comresearchgate.net
Precursors 19 thieno researchgate.netCurrent time information in Bangalore, IN.oxazine-2,4-diones glpbio.comgoogleapis.com
Building Blocks 60 primary and secondary amines glpbio.com
Methodology Solution-phase parallel synthesis glpbio.com
Solvent Water glpbio.com
Scale per Compound 200-400 mg glpbio.comresearchgate.net
Average Yield >70% glpbio.comresearchgate.net

| Average Purity | >80% | glpbio.comresearchgate.net |

Automated Synthesis and Library Generation for Screening

The generation of large compound libraries, such as the 1140-member this compound library, is intrinsically linked to high-throughput screening (HTS) campaigns aimed at identifying new drug leads. glpbio.comresearchgate.netnih.gov While the aforementioned library was synthesized using manual parallel techniques, the principles can be extended to fully automated synthesis platforms. glpbio.comgoogle.com

Automated synthesis systems can perform multi-step reactions, work-ups, and purifications in a parallel format, significantly increasing the efficiency of library generation. nih.govgoogle.com These platforms can handle reactions in various formats, from microscale to milliliter scale, and often integrate online analysis to monitor reaction progress and product purity. google.com For a this compound library, an automated platform could be programmed to dispense the different thieno-oxazinedione precursors and amine building blocks into an array of reactors, perform the reaction under controlled conditions, and then carry out the acidification, filtration, and washing steps.

The ultimate goal of generating such libraries is to provide a diverse set of molecules for biological screening. researchgate.net The identification of thiophenecarboxamide ureas as checkpoint kinase 1 (Chk1) inhibitors, for example, was achieved through high-throughput screening. nih.govacs.org The subsequent optimization of these initial hits often involves the synthesis of smaller, more focused libraries around the active scaffold. Automated synthesis can play a crucial role in this lead optimization phase by rapidly providing analogs for SAR studies. nih.gov

Prodrug Strategies for Modulating Biological Efficacy (Focused on synthetic approaches)

Prodrugs are inactive or less active derivatives of a parent drug that are converted in vivo to the active form through enzymatic or chemical transformation. researchgate.net This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. For aryl-ureidothiophene-carboxylic acids, which have shown promise as bacterial RNA polymerase inhibitors, prodrug approaches have been explored to address issues like poor permeation. researchgate.net

The synthesis of this compound prodrugs typically involves modification of the carboxylic acid group, which is often crucial for biological activity but can also contribute to poor cell penetration due to its negative charge at physiological pH. Esterification of the carboxylic acid is a common prodrug strategy.

In one study, three categories of prodrugs for an aryl-ureidothiophene-carboxylate were synthesized: neutral, cationic, and Fe(III)-coordinating prodrugs. researchgate.net

Neutral Prodrugs: An example is the synthesis of an acyloxymethyl ester. This can be achieved by reacting the parent this compound carboxylic acid with a chloromethyl ester (e.g., chloromethyl pivalate) in the presence of a base like triethylamine (B128534) in a suitable solvent such as DMF.

Cationic Prodrugs: To introduce a positive charge, a choline-like ester was synthesized. This involved the reaction of the parent acid with 2-bromoethyl-trimethylammonium bromide in the presence of a base. This strategy aimed to improve interaction with and transport across the negatively charged bacterial cell envelope. researchgate.net

Fe(III)-Coordinating Prodrugs: Inspired by siderophores, which are used by bacteria to sequester iron, a prodrug incorporating a catechol moiety was synthesized. This involved coupling the this compound carboxylic acid to a protected dopamine (B1211576) derivative, followed by deprotection. The rationale was to hijack bacterial iron uptake systems for drug delivery. researchgate.net

These synthetic approaches highlight how the this compound scaffold can be chemically modified to create prodrugs with potentially improved pharmacokinetic and efficacy profiles. The choice of the promoiety is guided by the specific barrier to be overcome and the intended biological target.

Mechanistic Investigations of Ureidothiophene Interactions with Biological Targets Non Clinical Focus

Bacterial RNA Polymerase (RNAP) Inhibition Mechanisms

Ureidothiophene derivatives have been identified as potent inhibitors of bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival. acs.orgresearchgate.net Their mechanism of action involves a multi-faceted approach, targeting the initial stages of transcription.

Interactions with Promoter Elements (e.g., –10 element)

Research indicates that this compound disrupts the early stages of transcription by interfering with the interaction between RNAP and promoter DNA. nih.gov Specifically, it has been shown to block the interaction of the RNAP holoenzyme with the -10 promoter element, a critical step in the formation of the closed promoter complex. nih.govoup.com This inhibition is not dependent on the specific promoter sequence or the presence of the -35 promoter element. oup.com

The proposed mechanism suggests that this compound may directly target region 1.2 of the sigma (σ) factor, a key component of the RNAP holoenzyme. nih.govncl.ac.uk This region allosterically controls the recognition of the –10 element by σ region 2. nih.govoup.com By targeting σ region 1.2, this compound prevents the necessary conformational changes required for the holoenzyme to engage with the -10 promoter element, thereby inhibiting the formation of a functional open promoter complex. nih.govncl.ac.uk

Binding to the RNAP Switch Region and Allosteric Modulation

In addition to its effects on promoter binding, this compound has been found to interact with the "switch region" of bacterial RNAP. acs.orgresearchgate.net This region is a recently discovered allosteric binding site that is crucial for the enzyme's function. researchgate.netacs.org X-ray crystallography has confirmed that the RNAP switch region is the binding site for this compound-2-carboxylic acid derivatives. researchgate.net

Competition saturation transfer difference (STD) NMR experiments have revealed that this compound-2-carboxylic acids compete for the same binding site in the RNAP switch region as myxopyronin A, another known RNAP inhibitor. acs.org Molecular docking simulations further suggest that these compounds occupy the binding site of myxopyronin's western chain and slightly overlap with that of its eastern chain. acs.org This binding to the switch region is believed to allosterically modulate the enzyme's activity, contributing to the inhibition of transcription.

Inhibition of Transcription Initiation and Elongation Processes

The primary inhibitory effect of this compound on bacterial transcription occurs during the initiation phase. acs.orgoup.com An abortive transcription assay confirmed that this compound-2-carboxylic acids inhibit the bacterial transcription process at this early stage. acs.org By preventing the proper interaction with the -10 promoter element and binding to the allosteric switch region, this compound effectively halts the formation of the open promoter complex, a prerequisite for the initiation of RNA synthesis. nih.govncl.ac.uk

Interestingly, studies have shown that this compound does not inhibit the elongation phase of transcription. oup.com Experiments analyzing single and multiple nucleotide addition by pre-formed elongation complexes demonstrated that the compound had no effect on this later stage of the transcription process. oup.com This specificity for the initiation phase distinguishes its mechanism from some other RNAP inhibitors.

Molecular Basis of Resistance Development

The development of resistance to antibiotics is a significant concern. In the case of this compound, spontaneous resistance has been linked to specific mutations in the gene encoding the primary sigma factor, σA. oup.com In Staphylococcus epidermidis, a single nucleotide substitution in the rpoD gene, resulting in an E105Q mutation in σ region 1.2 of σA, was found to confer high-level resistance to this compound. oup.com

Purified RNAP holoenzyme from the mutant S. epidermidis strain was resistant to inhibition by this compound, confirming that this mutation is responsible for the resistance phenotype. oup.com This finding further supports the hypothesis that σ region 1.2 is a direct or indirect target of this compound. nih.govoup.com The low frequency of resistance development is a promising characteristic of this class of inhibitors. researchgate.net

Comparative Analysis with Established RNAP Inhibitors

The mechanism of action of this compound sets it apart from other well-known RNAP inhibitors.

Rifamycins : This class of antibiotics, including rifampicin, binds to a different site on the β-subunit of RNAP, within the DNA/RNA channel. researchgate.netuab.edu They act by sterically blocking the path of the elongating RNA transcript. researchgate.netuab.edu this compound's targeting of the σ factor and the switch region represents a distinct mechanism, and it has been shown to be active against rifampicin-resistant strains. acs.orgoup.com

Myxopyronin : As mentioned earlier, this compound competes with myxopyronin for binding to the RNAP switch region. acs.org Both inhibit transcription initiation, but their precise binding interactions within this region differ, with this compound primarily occupying the western chain binding site of myxopyronin. acs.org

Fidaxomicin (B1672665) (Lipiarmycin) : Fidaxomicin also targets the switch region but acts at an earlier stage than myxopyronin by locking the RNAP clamp in an open conformation. oup.com While both this compound and fidaxomicin inhibit the formation of the open promoter complex, the distinct resistance profiles and mechanistic data suggest their binding modes or allosteric effects are different. nih.gov

Streptolydigin : This inhibitor targets the active site of RNAP and inhibits both transcription initiation and elongation. nih.gov In contrast, this compound specifically inhibits the initiation phase. oup.com

Viral Reverse Transcriptase (RT) Inhibition Mechanisms

Intriguingly, the functional and structural similarities between the bacterial RNAP switch region and the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site of viral reverse transcriptase (RT) have been exploited to develop this compound derivatives as dual-activity agents. acs.orgresearchgate.netnih.gov These compounds have shown potent inhibitory activity against HIV-1 RT, including strains resistant to conventional NNRTIs. researchgate.netnih.gov

Mode of action studies have revealed that these this compound-based compounds inhibit RT through a novel, non-competitive mechanism. acs.orgnih.govacs.org They achieve this by inducing the closing of the RT clamp, a flexible structural element of the enzyme that is critical for its function. researchgate.netnih.gov This mechanism is distinct from that of traditional NNRTIs, which typically bind to an allosteric pocket and induce conformational changes that inhibit the enzyme's catalytic activity. acs.orgresearchgate.net The ability of this compound derivatives to inhibit NNRTI-resistant strains highlights the novelty and potential of this inhibitory pathway. researchgate.net

Data Tables

Table 1: Comparison of this compound with other RNAP Inhibitors

InhibitorTarget SiteMechanism of ActionStage of Inhibition
This compound σ factor (region 1.2) and Switch RegionPrevents interaction with -10 promoter element; Allosteric modulationInitiation
Rifampicin β-subunit (DNA/RNA channel)Steric hindrance of elongating RNAInitiation/Elongation
Myxopyronin Switch RegionAllosteric inhibition of open complex formationInitiation
Fidaxomicin Switch RegionLocks RNAP clamp in open conformationInitiation
Streptolydigin Active SiteInhibits phosphodiester bond formationInitiation & Elongation

Table 2: Mechanistic Details of this compound Inhibition

Target EnzymeBinding SiteKey Molecular InteractionConsequence
Bacterial RNAP σ region 1.2 / Switch RegionBlocks interaction with -10 promoter element; Allosteric modulationInhibition of transcription initiation
Viral RT Allosteric site (induces clamp closure)Non-competitive inhibition via closing of the RT clampInhibition of reverse transcription

Elucidation of RT Clamp Modulation by this compound Derivatives

Further investigation into the inhibitory mechanism of this compound derivatives against reverse transcriptase has revealed a novel mode of action. researchgate.netacs.orgnih.gov These compounds inhibit RT through a mechanism that involves the modulation of the enzyme's "clamp." researchgate.netacs.orgnih.gov The findings from MoA studies indicate that the binding of the this compound inhibitor induces a closing of the RT clamp, which is a distinct mechanism from many other non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netacs.orgnih.gov This specific interaction effectively locks the enzyme in an inactive conformation, halting the process of reverse transcription.

Mechanism-Based Strategies for Dual Inhibition of RNAP and RT

A significant breakthrough in the application of this compound compounds has been the development of dual-action inhibitors targeting both bacterial RNA polymerase (RNAP) and viral reverse transcriptase (RT). acs.orgnih.gov This strategy was founded on the structural and functional similarities identified between the "switch region" of bacterial RNAP and the allosteric binding site of NNRTIs on HIV-1 RT. researchgate.netacs.orgnih.govnih.gov

By employing a structure-based design approach, researchers successfully engineered 2-ureidothiophene-3-carboxylic acids as the first synthetic dual inhibitors of RNAP and RT. researchgate.netnih.gov This innovative strategy paves the way for developing novel anti-infectives that could address co-infections, such as those involving Methicillin-resistant Staphylococcus aureus (MRSA) and HIV. acs.orgnih.gov The resulting compounds have demonstrated potent antibacterial activity against S. aureus and antiretroviral activity against NNRTI-resistant HIV-1 strains in cellular assays. researchgate.netacs.orgnih.gov

Checkpoint Kinase 1 (Chk1) Inhibition Studies

This compound derivatives have also been extensively studied as inhibitors of Checkpoint Kinase 1 (Chk1), a critical protein in the cellular DNA damage response.

Modulation of Cellular Response to DNA Damage (mechanistic)

Checkpoint Kinase 1 (Chk1) is a serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA damage. sci-hub.senih.gov When DNA damage occurs, Chk1 is activated and mediates cell cycle arrest, typically at the G2/M checkpoint, which allows time for the cell to repair the genetic damage before proceeding to mitosis. sci-hub.seresearchgate.netacs.org

This compound-based compounds, specifically a class known as thiophenecarboxamide ureas (TCUs), have been identified as potent Chk1 inhibitors. sci-hub.senih.govacs.org The mechanism of these inhibitors involves overriding, or abrogating, the DNA damage-induced cell cycle checkpoint. sci-hub.seacs.org By inhibiting Chk1, these compounds prevent the cell cycle from arresting, forcing cells with damaged DNA to enter mitosis. sci-hub.seresearchgate.net This premature entry into mitosis with unrepaired DNA leads to a cellular crisis known as mitotic catastrophe, which ultimately results in programmed cell death or apoptosis. sci-hub.seacs.org This strategy is particularly effective against tumor cells, which frequently have mutations in other DNA damage response pathways (like p53) and are therefore more reliant on the Chk1-mediated checkpoint for survival. sci-hub.se

Kinase Selectivity Profiling

A crucial aspect of developing a kinase inhibitor for therapeutic use is ensuring its selectivity for the intended target over other kinases in the human kinome. Poor selectivity can lead to off-target effects. This compound-based Chk1 inhibitors have undergone extensive selectivity profiling.

The clinical candidate (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) was evaluated against a wide panel of serine/threonine and tyrosine protein kinases. sci-hub.se Early compounds in the thiophenecarboxamide urea (B33335) series lacked selectivity against key kinases such as CDK1 and IKKβ. sci-hub.seacs.org The optimization process specifically aimed to improve this profile. The data below illustrates the improved selectivity of optimized compounds.

Table 1: Kinase Inhibition and Selectivity Data for this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Chk1 IC₅₀ (nM) CDK1 IC₅₀ (nM) Selectivity (CDK1/Chk1) Reference
Initial Hit (1) 16 13 ~1 sci-hub.se
Optimized Lead (12a) 3 200 ~67 sci-hub.se
AZD7762 (4) 5 >1000 >200 sci-hub.se

The data demonstrates a significant improvement in selectivity for Chk1 over CDK1 during the optimization campaign, a critical feature since CDK1 inhibition can interfere with the desired checkpoint abrogation mechanism. researchgate.net

Structure-Based Optimization for Kinase Inhibition

The development of potent and selective this compound-based Chk1 inhibitors heavily relied on a structure-based design approach. sci-hub.seacs.orgnih.gov Initial leads, identified through high-throughput screening, were co-crystallized with the Chk1 kinase domain. sci-hub.seacs.orgacs.org The resulting X-ray crystal structures provided detailed atomic-level insights into how these thiophenecarboxamide ureas (TCUs) bind to the enzyme.

A key strategy that emerged from this structural information was the targeted optimization of substituents directed towards the ribose-binding pocket of the ATP-binding site of Chk1. sci-hub.seacs.orgacs.org This approach was instrumental in generating inhibitors with significantly improved cellular potency and, crucially, enhanced selectivity against other kinases like CDK1. sci-hub.seacs.orgacs.org The optimization of an initial lead compound led to the identification of a regioisomeric 3-ureidothiophene carboxamide (3-TCU) scaffold. sci-hub.se Further refinement of this new scaffold, focusing on modulating physicochemical and pharmacokinetic properties while maintaining high potency and selectivity, ultimately led to the discovery of the clinical candidate AZD7762. sci-hub.senih.gov

Quorum Sensing Pathway Modulation

This compound derivatives have been identified as modulators of the Pseudomonas aeruginosa quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence and biofilm formation. mdpi.com This system is a key target for developing anti-infective agents that disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance. The pqs system, unique to P. aeruginosa, is a critical component of its QS network and is involved in the production of virulence factors like pyocyanin (B1662382) and the formation of biofilms. nih.govcsic.es

Research has focused on this compound-2-carboxylic acids as inhibitors of PqsD, an essential enzyme in the biosynthesis of the Pseudomonas quinolone signal (PQS). mdpi.comnih.gov PqsD is a key enzyme in the PQS biosynthetic pathway. beilstein-journals.org The inhibition of PqsD disrupts the production of PQS and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ), leading to a reduction in QS-controlled virulence factor production. nih.govcsic.es

Through a combination of in silico modeling and biophysical methods such as surface plasmon resonance and NMR, the binding mode of 5-aryl-ureidothiophene-2-carboxylic acids to PqsD has been elucidated. beilstein-journals.orgacs.org These studies revealed that the this compound scaffold interacts with the active site of the enzyme. beilstein-journals.org Structure-based optimization of these initial hits led to the development of more potent inhibitors, including a covalent inhibitor that forms a stable bond within the PqsD active site. acs.org This rational design approach, supported by biophysical validation, has proven to be an effective strategy for developing potent PqsD inhibitors. acs.org Some this compound derivatives have shown inhibitory activity against PqsD in the low micromolar range. beilstein-journals.org

The inhibition of the PQS pathway by this compound compounds has a direct impact on the ability of P. aeruginosa to form biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to persistent infections. nih.govfrontiersin.org The PQS system is known to play a role in biofilm formation. nih.gov

Inhibition of Quorum Sensing Enzymes (e.g., PqsD from P. aeruginosa)

Investigations of Other Significant Biological Targets

This compound compounds have been identified as small-molecule inhibitors of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2), also known as IMP2. mdpi.comresearchgate.netacs.org IGF2BP2 is an RNA-binding protein that is overexpressed in various cancers, including colorectal and liver cancer, and its high expression is associated with poor patient survival. mdpi.comresearchgate.netacs.orgresearchgate.net The protein plays a role in tumorigenesis by promoting cell proliferation, migration, and inhibiting apoptosis. researchgate.netacs.orgresearchgate.net

Screening of compound libraries led to the identification of a this compound class of compounds that can restrain the interaction of IGF2BP2 with its target RNAs. researchgate.net In vitro validation using techniques like fluorescence polarization, thermal shift assays, and saturation-transfer difference NMR confirmed the direct binding and target specificity of these compounds. researchgate.netacs.orgnih.gov In cell-based assays using colorectal and hepatocellular carcinoma cell lines, these this compound inhibitors effectively killed cancer cells. researchgate.net Furthermore, the most active compounds were tested in in vivo zebrafish embryo xenograft models, where they demonstrated an ability to reduce tumor growth. researchgate.netacs.orgnih.gov These findings suggest that IGF2BP2 is a druggable target and that this compound-based inhibitors are a promising avenue for cancer research. researchgate.netacs.orgnih.gov

Certain thiophene-based compounds have been investigated as inhibitors of tissue transglutaminase-2 (TGase-2). researchgate.netresearchgate.net TGase-2 is a multifaceted enzyme involved in various cellular processes, including protein cross-linking through transamidation. ximbio.comzedira.com Dysregulation of TGase-2 activity is implicated in several diseases. ximbio.com For example, in celiac disease, TGase-2 deamidates gliadin peptides, a key step in the inflammatory response. cardiff.ac.ukplos.org

Research has pointed to thieno[2,3-d]pyrimidin-4-hydrazide as a lead structure for TGase-2 inhibition. researchgate.net While the broader class is 2-aminothiophenes, the specific ureido-functionalization is a key aspect of development. Some inhibitors are designed to be irreversible, covalently modifying the active site cysteine of TG2. zedira.comcardiff.ac.uk This can lock the enzyme in a particular conformation, affecting not only its transamidation activity but also its GTP-binding and signaling functions. ximbio.comzedira.com The development of selective TGase-2 inhibitors is an active area of research. ximbio.com

Thiophene (B33073) derivatives, particularly 2-aminothiophenes, are known to act as allosteric modulators of adenosine (B11128) receptors. researchgate.netfrontiersin.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. frontiersin.orgnih.gov This can lead to a "fine-tuning" of the receptor's response to the natural ligand. frontiersin.org

Specifically, 2-amino-3-benzoylthiophene derivatives have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1R). frontiersin.orgnih.gov These PAMs enhance the binding and function of adenosine, which can be therapeutically beneficial in conditions like cardiac ischemia. frontiersin.orgnih.gov While direct studies on "this compound" as a distinct class for allosteric modulation of adenosine receptors are less common, the core thiophene structure is a well-established scaffold for this activity. researchgate.netfrontiersin.org The development of allosteric modulators is seen as a promising strategy because they can offer greater subtype selectivity and a lower incidence of side effects compared to traditional orthosteric agonists or antagonists. nih.govnih.gov

Studies on Specific Enzymatic Activities (e.g., IKK-2, Pks13)

This compound derivatives have been the subject of mechanistic investigations targeting specific enzymes crucial in various pathological processes. Notably, their inhibitory activities against IκB kinase 2 (IKK-2) and polyketide synthase 13 (Pks13) have been explored, revealing potential therapeutic applications.

Inhibition of IκB Kinase 2 (IKK-2)

IKK-2 is a key enzyme in the nuclear factor-kappaB (NF-κB) signaling pathway, which plays a pivotal role in inflammatory responses. The inhibition of IKK-2 is a strategy for managing inflammatory conditions.

One of the well-studied this compound-based IKK-2 inhibitors is [5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide (TPCA-1) . Research has demonstrated that TPCA-1 is a potent and selective inhibitor of human IKK-2, with an IC50 of 17.9 nM. researchgate.net Its mechanism of action involves blocking the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. arvojournals.org This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes. researchgate.netarvojournals.org For instance, TPCA-1 has been shown to inhibit the lipopolysaccharide-induced production of cytokines such as TNF-α, IL-6, and IL-8 in human monocytes with IC50 values ranging from 170 to 320 nM. researchgate.net

Studies have also highlighted that other this compound derivatives, such as 5-phenyl-2-ureido-thiophene-3-carboxamide , function as IKK-2 inhibitors. irphouse.com The core this compound scaffold is considered a promising starting point for developing potent IKK-2 inhibitors. researchgate.netclockss.org For example, thiophenecarboxamide ureas were identified as CHK1 inhibitors through high-throughput screening, and subsequent optimization led to the development of potent inhibitors for related kinases like IKK-2. sci-hub.se The binding mode of these inhibitors often involves interactions with the kinase domain, and computational docking studies have been employed to understand these interactions better. irphouse.com

The inhibitory effect of TPCA-1 on IKK-2 has been shown to have functional consequences in cellular models. For instance, in corneal fibroblasts, TPCA-1 inhibited IL-1β–induced collagen degradation by suppressing the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-9. arvojournals.org Furthermore, in HeLa cells, inhibition of IKK-2 by TPCA-1 was found to induce aberrant spindle phenotypes in a dose-dependent manner. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against IKK-2

Compound Name Target IC50 Cellular Effect Source
[5-(p-fluorophenyl)-2-ureido]thiophene-3-carboxamide (TPCA-1) Human IKK-2 17.9 nM Inhibits TNF-α, IL-6, IL-8 production (170-320 nM) researchgate.net
5-phenyl-2-ureido-thiophene-3-carboxamide IKK-β - - irphouse.com

Inhibition of Polyketide Synthase 13 (Pks13)

Pks13 is an essential enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. Inhibition of Pks13 represents a promising strategy for developing new anti-tuberculosis agents. nih.govjapsonline.comukri.org

Research has identified a class of thiophene-based compounds that are effective against Mycobacterium tuberculosis through the inhibition of Pks13. nih.gov While many studies focus on the broader class of 2-aminothiophenes, the this compound scaffold has also been implicated. researchgate.netacs.org These compounds act by inhibiting the biosynthesis of mycolic acids. nih.gov Mechanistically, it has been shown that thiophene inhibitors can prevent the loading of fatty acyl-AMP onto Pks13. nih.gov

One study synthesized a library of 2-aminothiophenes, which are precursors to ureidothiophenes, and found a compound with a potent minimum inhibitory concentration (MIC) of 0.23 µM against M. tuberculosis. acs.org The mode of action was presumed to be the inhibition of Pks13 or an earlier enzyme in the mycolic acid pathway. acs.org Computational docking studies have suggested a possible binding groove for thiophene inhibitors within the acyl carrier protein domain of Pks13. nih.gov However, specific mechanistic studies and quantitative inhibitory data (like IC50 values) for this compound derivatives directly targeting the enzymatic activity of Pks13 are less extensively documented in the provided literature compared to their effects on IKK-2. Some studies have noted that for certain thiophene derivatives, the antitubercular activity might not be due to Pks13 inhibition, suggesting the involvement of other mechanisms such as the activation by KatG. molaid.com

Table 2: Activity of Thiophene Derivatives against Mycobacterium tuberculosis (Presumed Pks13 Inhibition)

Compound Class Organism MIC Presumed Mechanism Source
2-Aminothiophene Derivative M. tuberculosis H37Rv 0.23 µM Inhibition of mycolic acid biosynthesis acs.org
Thiophene (TP) compounds M. tuberculosis - Inhibition of fatty acyl-AMP loading onto Pks13 nih.gov

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Molecular Docking and Binding Mode Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netconsensus.app This method is instrumental in elucidating the interactions that stabilize the ligand-protein complex, providing a static, energy-minimized snapshot of the binding event. researchgate.net For ureidothiophene derivatives, docking studies have been crucial in understanding their mechanism of action against various biological targets.

Computational studies have successfully modeled the interactions between this compound compounds and several key protein targets. Molecular docking simulations are frequently employed to place these ligands into the binding sites of proteins, allowing for a detailed analysis of potential intermolecular interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions. nih.gov

One area of focus has been the inhibition of bacterial RNA polymerase (RNAP). Structure-based design strategies, informed by computational modeling, led to the identification of 2-ureidothiophene-3-carboxylic acids as dual inhibitors of bacterial RNAP and viral reverse transcriptase (RT). researchgate.netnih.gov Docking studies helped to elucidate the structural requirements necessary for interaction with the binding site. researchgate.net

In a different context, this compound carboxamides have been investigated as inhibitors of checkpoint kinase 1 (CHK1), a target in oncology. tcmsp-e.com X-ray crystal structures of CHK1 in complex with related inhibitors revealed that the thiophene-ureido-carboxamide (TCU) scaffold binds in the ATP-binding site. The binding mode involves the urea (B33335) moiety forming crucial hydrogen bonds with hinge region residues, a pattern distinct from its binding to other kinases like JNK1, where the amide group interacts with the hinge. sci-hub.se Specifically, docking of a 3-TCU series into the CHK1 active site showed that the urea forms hydrogen bonds with the backbone of Glu85 and Cys87. sci-hub.se

Compound SeriesTarget ProteinKey Predicted InteractionsInteracting Residues
2-Ureidothiophene-3-carboxylic acidsBacterial RNA Polymerase (RNAP)Interaction with the "switch region"Not specified in detail
3-Ureidothiophene-2-carboxamides (3-TCU)Checkpoint Kinase 1 (CHK1)Hydrogen bondsGlu85, Cys87
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamideCheckpoint Kinase 1 (CHK1)Polar interactions with charged piperidine (B6355638) nitrogenNot specified in detail

A primary goal of molecular docking is to predict not only the binding orientation (pose) of a ligand but also to estimate its binding affinity. researchgate.netnih.gov Scoring functions are used to rank different poses and, by extension, different ligands, helping to prioritize compounds for synthesis and experimental testing. frontiersin.orgarxiv.org

In the development of this compound-based inhibitors, docking algorithms predict the most stable orientations within the target's active site. researchgate.net For CHK1 inhibitors, docking studies correctly predicted the binding mode of the TCU scaffold and were used to rationalize the observed structure-activity relationships. sci-hub.se For instance, the superior potency of the (S)-enantiomer of a piperidinyl-substituted this compound was attributed to a better positioning of the charged piperidine nitrogen for polar interactions within the binding pocket, a hypothesis supported by computational models. sci-hub.se Similarly, in the pursuit of novel bacterial inhibitors, docking and subsequent scoring with functions like Glide SP and XP were used to rank ligands based on their predicted binding affinity to the RNAP 'switch region'. utupub.fi This computational prescreening allows researchers to focus experimental efforts on the most promising candidates. frontiersin.org

Computational Studies of Ligand-Target Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com By correlating molecular descriptors (numerical representations of chemical features) with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. mdpi.comjocpr.com

QSAR models have been successfully developed for this compound derivatives to predict their biological activities. researchgate.netnih.gov These models are built using a training set of compounds with known activities to establish a statistically significant correlation. researchgate.net For a series of 2-ureidothiophene-3-carboxylic acids, a QSAR analysis was performed to understand the requirements for potent inhibition of viral reverse transcriptase (RT). nih.govacs.org This approach helps to move from initial hits to optimized leads by providing a framework for predicting the activity of novel analogues. oncodesign-services.com

Similarly, for ureido thiophene (B33073) carboxamide-based inhibitors of CHK1, both ligand- and receptor-based QSAR techniques were applied. tcmsp-e.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. These models generated statistically significant correlations between the 3D steric and electrostatic fields of the molecules and their inhibitory activities. The resulting models demonstrated good predictive power, as indicated by their cross-validated R² (q²) and conventional R² values, suggesting their utility in designing new CHK1 inhibitors. tcmsp-e.com

This compound SeriesTarget ActivityQSAR Model TypePredictive Metric (r²)
2-Ureidothiophene-3-carboxylic acidsHIV-1 Reverse Transcriptase (RT) InhibitionNot specifiedNot specified
Ureido thiophene carboxamidesCheckpoint Kinase 1 (CHK1) InhibitionCoMFA0.959
Ureido thiophene carboxamidesCheckpoint Kinase 1 (CHK1) InhibitionCoMSIA0.898

A critical outcome of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. nih.govchemrxiv.org These descriptors can represent various molecular properties, including topological, electronic, and geometric features. researchgate.netresearchgate.net

In the 3D-QSAR study of this compound carboxamide inhibitors of CHK1, the CoMFA model indicated that steric and electrostatic fields contributed 49.7% and 23.8%, respectively, to the inhibitory activity. tcmsp-e.com This suggests that the size, shape, and electronic nature of the substituents are critical for potent inhibition. The analysis also incorporated other descriptor types, including GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors. tcmsp-e.comresearchgate.net The descriptor R4U, which represents R autocorrelation of lag 4 (unweighted), was found to have a positive effect, contributing 10.5% to the model. tcmsp-e.com This highlights the importance of specific spatial arrangements of atomic properties within the molecule for achieving high efficacy. By understanding which descriptors are key, chemists can focus on modifying the corresponding structural features to enhance activity. nih.gov

Development of Predictive Models for Biological Activity

Molecular Dynamics (MD) Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the physical movements of atoms and molecules over time. nih.govwikipedia.org MD simulations are crucial for assessing the stability of a predicted binding pose and understanding the conformational flexibility of both the ligand and the protein target upon complex formation. researchgate.netdntb.gov.uamdpi.com

For this compound-based inhibitors, MD simulations have been used to validate docking results and further probe the ligand-target interactions. tcmsp-e.com In the study of CHK1 inhibitors, an MD simulation was performed on a docked this compound carboxamide compound. The simulation, running for several nanoseconds, showed that the root-mean-square deviation (RMSD) of the ligand stabilized after a short period, indicating that the computationally predicted binding pose was stable within the active site. tcmsp-e.com Such simulations provide stronger confidence in the docking results and can reveal subtle, dynamic interactions not apparent from a static model, thereby offering a more complete picture of the binding event. nih.gov

Analysis of Conformational Dynamics and Ligand-Induced Changes

Molecular dynamics (MD) simulations are a powerful tool to study the conformational dynamics of this compound-based inhibitors and the changes they induce upon binding to their target proteins. nih.gov These simulations provide a dynamic picture of the ligand-receptor complex, revealing how the flexibility of both the ligand and the protein contributes to the binding event.

For instance, MD simulations have been employed to investigate the binding of this compound derivatives to the bacterial RNA polymerase (RNAP) "switch region". nih.gov These studies can elucidate the stability of the inhibitor within the binding pocket and identify key amino acid residues that form stable interactions. By analyzing the trajectory of the simulation, researchers can observe how the this compound compound induces specific conformational changes in the RNAP, which can be crucial for its inhibitory mechanism. For example, some this compound compounds have been shown to inhibit reverse transcriptase non-competitively by inducing a closing of the RT clamp. researchgate.netnih.govacs.org

Furthermore, MD simulations can help to understand the differences in activity between various this compound analogs. By comparing the conformational behavior of different derivatives within the active site, it is possible to rationalize why certain substitutions enhance binding affinity while others are detrimental. This information is invaluable for guiding further synthetic efforts.

Free Energy Perturbation (FEP) and End-Point Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantitatively predict the binding affinity of this compound inhibitors, more computationally intensive methods like Free Energy Perturbation (FEP) and end-point free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are utilized. researchgate.netijpsonline.comcresset-group.com

FEP is a rigorous method that calculates the relative binding free energy between two ligands by computationally "perturbing" one into the other. cresset-group.com This technique can provide highly accurate predictions of binding affinity, often within 1 kcal/mol of experimental values, making it a valuable tool for prioritizing compounds for synthesis. cresset-group.com

MM/PBSA and MM/GBSA are end-point methods that estimate the free energy of binding from snapshots of a molecular dynamics simulation. researchgate.netijpsonline.com These methods calculate the molecular mechanics energy in the gas phase and add the solvation free energy, which is estimated using either the Poisson-Boltzmann or Generalized Born model. While generally less accurate than FEP, MM/PBSA and MM/GBSA are computationally less expensive and can still provide valuable insights into the energetics of binding. researchgate.net For example, these methods have been used to rescore docking results in virtual screening campaigns for RNAP inhibitors, helping to improve the identification of true positive hits. utupub.fi The MM/GBSA method has also been used to gain insight into the interaction between pseudouridimycin (B610317) (PUM) and its ligand. acs.org

The application of these free energy calculation methods to this compound inhibitors allows for a more quantitative understanding of the structure-activity relationship. By correlating the calculated binding free energies with experimentally determined inhibitory activities, robust QSAR models can be developed. These models can then be used to predict the activity of novel this compound derivatives before they are synthesized, thus streamlining the drug discovery process.

Structure-Based and Fragment-Based Design Principles

The design of novel this compound inhibitors heavily relies on structure-based and fragment-based design principles, which leverage the three-dimensional structural information of the target protein.

Rational Design for Optimized Target Engagement

Rational design, guided by the crystal structure of the target protein in complex with a this compound inhibitor, is a powerful strategy for optimizing target engagement. researchgate.netacs.orgunisi.it By visualizing the binding mode of the inhibitor, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the protein, such as hydrogen bonds, salt bridges, or hydrophobic interactions.

For example, the crystal structure of bacterial RNAP in complex with a this compound-2-carboxylic acid has confirmed that these inhibitors bind to the "switch region" of the enzyme. nih.gov This structural information has been instrumental in the design of more potent analogs. By observing unoccupied pockets within the binding site, researchers can design new derivatives with substituents that can fill these pockets, leading to improved binding affinity and potency. nih.gov This structure-guided approach has been successfully applied to optimize this compound-based inhibitors for various targets, including checkpoint kinase 1 (CHK1) and Pseudomonas aeruginosa quorum sensing enzyme PqsD. sci-hub.senih.gov

The table below presents a selection of this compound derivatives and their corresponding inhibitory activities, illustrating the impact of rational design on potency.

CompoundTargetIC50 (µM)Key Structural Features
Compound 1 E. coli RNAP14This compound-2-carboxylic acid core nih.gov
AZD7762 CHK1<0.01(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide ijpsonline.comsci-hub.se
Hit Compound 1 ECF Transporter54.3% inhibition at 50 µMSubstituted this compound acs.org
Compound 15 Penicillin-resistant S. pneumoniae0.5Optimized this compound acs.org
Compound 48 Penicillin-resistant S. pneumoniae16Optimized this compound acs.org

This table is for illustrative purposes and the data is compiled from various research articles.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com In the context of this compound research, virtual screening has been instrumental in identifying initial hit compounds that serve as starting points for further optimization. nih.govwhiterose.ac.uk

The process typically involves docking a library of compounds into the binding site of the target protein and then using a scoring function to rank the compounds based on their predicted binding affinity. mdpi.com This approach allows researchers to efficiently screen millions of compounds in silico, significantly reducing the time and cost associated with high-throughput screening (HTS). mdpi.com

For instance, a virtual screening campaign targeting the "switch region" of bacterial RNAP led to the discovery of a this compound-2-carboxylic acid hit compound. nih.govrsc.org This initial hit, although possessing modest activity, provided a valuable chemical scaffold for further development. Subsequent structure-based optimization of this hit led to the synthesis of a library of 5-phenyl-3-ureidothiophene-2-carboxylic acids with significantly improved RNAP inhibitory potency. nih.gov Similarly, virtual screening has been used to identify this compound-based inhibitors of other targets, such as the energy-coupling factor (ECF) transporters. acs.orgchemrxiv.org

Pharmacophore Modeling and Ligand-Based Design

In situations where the three-dimensional structure of the target protein is not available, ligand-based design approaches, such as pharmacophore modeling, can be employed. science.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target.

By aligning a set of known active this compound inhibitors, a pharmacophore model can be generated that captures the key features responsible for their biological activity. science.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. unife.it

Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify novel chemical scaffolds that match the pharmacophoric features. science.gov This approach is particularly useful for scaffold hopping, where the goal is to identify new core structures that retain the desired biological activity but have different intellectual property or improved physicochemical properties.

For example, a pharmacophore model derived from the known RNAP inhibitor myxopyronin A was used in a virtual screen that identified a this compound-2-carboxylic acid core as a hit. rsc.org This demonstrates the power of pharmacophore modeling in identifying novel inhibitor classes. Furthermore, quantitative structure-activity relationship (QSAR) studies can be combined with pharmacophore models to develop predictive models that can estimate the biological activity of new compounds. nih.govacs.orgunisi.it

Advanced Spectroscopic and Structural Elucidation Methodologies in Ureidothiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of ureidothiophene derivatives, providing critical insights into their structure and interactions with biological macromolecules.

Solution-state NMR is fundamental for the initial structural confirmation of newly synthesized this compound compounds. mdpi.com One-dimensional (1D) techniques like ¹H and ¹³C NMR, along with two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, are routinely employed to assign all proton and carbon signals within the molecule. researchgate.net For instance, in a series of 2-ureidothiophene-3-carboxylic acids, detailed ¹H and ¹³C NMR data were essential for verifying the correct regioisomeric structure, which was found to be crucial for their biological activity. unisi.itacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative *Data presented for a representative compound. Actual shifts may vary based on substitution patterns and solvent.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene-H7.0 - 8.0110 - 140
Urea-NH8.5 - 10.5-
Substituent Protons1.0 - 7.515 - 160
Carboxyl-H11.0 - 13.0-
Carbonyl-C (Urea)-150 - 160
Carbonyl-C (Carboxyl)-160 - 175
Thiophene-C-110 - 145

The precise chemical shifts and coupling constants obtained from these experiments provide unambiguous evidence of the molecular framework, including the connectivity of the ureido and thiophene (B33073) moieties and the nature of various substituents. rsc.orgmdpi.com

Ligand-based NMR techniques are powerful for probing the interactions between this compound inhibitors and their protein targets, often when high-resolution structures of the complex are not available. nih.gov

Saturation Transfer Difference (STD) NMR: This method is used to identify which parts of the this compound molecule are in close contact with the protein receptor. umd.eduunl.ptresearchgate.netd-nb.info By irradiating the protein and observing the transfer of saturation to the ligand, an "epitope map" can be generated, highlighting the binding interface. d-nb.inforesearchmap.jp Competition STD experiments have been successfully used to demonstrate that this compound-2-carboxylic acids bind to the same site on bacterial RNA polymerase (RNAP) as the known inhibitor myxopyronin. nih.govresearchgate.net

Interligand NOE for Pharmacophore Mapping (INPHARMA): INPHARMA is a sophisticated NMR technique used to determine the relative orientation of two different ligands that competitively bind to the same receptor site. duke.edunih.gov This method detects Nuclear Overhauser Effects (NOEs) between the two competing ligands, which are mediated by the protein. Such experiments have been instrumental in building a binding model for this compound-2-carboxylic acids in the RNAP switch region, showing they occupy the area of the myxopyronin western chain binding site. nih.govacs.org This information is critical for understanding the pharmacophore and for the structure-based design of new inhibitors. researchmap.jp

Solution-State NMR for Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a key analytical technique used to confirm the molecular weight of synthesized this compound compounds and to gain insights into their structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent molecule. lcms.cz

Electron impact (EI) and chemical ionization (CI) are common ionization methods used to study the fragmentation patterns of these compounds. researchgate.net For N-(2-thienyl)imidothiocarbamates, a related class of compounds, studies have shown that the primary fragmentation pathway involves the cleavage of the C-N bond in the imidoformamide fragment. researchgate.net This type of analysis helps to confirm the connectivity of the different structural motifs within the molecule.

Table 2: Application of Mass Spectrometry in this compound Analysis

MS Technique Information Obtained Relevance to this compound Research
High-Resolution MS (e.g., TOF, Orbitrap) Precise molecular weight, elemental composition.Confirms the identity and purity of synthesized compounds. lcms.czlcms.cz
Electron Impact (EI) / Chemical Ionization (CI) Fragmentation patterns, structural information.Elucidates the structure by identifying characteristic fragment ions. researchgate.net
Liquid Chromatography-MS (LC-MS) Separation of mixtures and analysis of individual components.Used for purification control and metabolic stability studies. lcms.cz

Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound molecules. nih.govthermofisher.comwikipedia.org The technique measures the absorption of infrared radiation by the molecule, which causes vibrations in specific bonds. pressbooks.pub Each functional group has a characteristic vibrational frequency, allowing for its identification. libretexts.org

In the context of this compound research, FT-IR is used to confirm the presence of essential structural features. researchgate.net For example, the spectra of these compounds will typically show characteristic absorption bands for N-H stretching of the urea (B33335) group, C=O stretching of both the urea and carboxylic acid functionalities, and vibrations associated with the thiophene ring. researchgate.net

Table 3: Typical FT-IR Absorption Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Characteristic Frequency Range (cm⁻¹)
UreaN-H Stretch3200 - 3400
UreaC=O Stretch1630 - 1680
Carboxylic AcidO-H Stretch (broad)2500 - 3300
Carboxylic AcidC=O Stretch1700 - 1725
Thiophene RingC-H Stretch~3100
Thiophene RingC=C Stretch~1500 - 1600

These data, while not providing the detailed connectivity information of NMR, offer a quick and valuable confirmation of the successful synthesis and presence of the desired functional groups. researchgate.net

X-ray Crystallography of this compound-Protein Complexes

X-ray crystallography provides the most detailed, high-resolution three-dimensional structural information about how a ligand binds to its protein target. nih.govnih.gov This technique has been pivotal in understanding the precise interactions of this compound inhibitors at an atomic level.

The determination of the X-ray crystal structure of a this compound-protein complex offers an unparalleled view of the binding site. For example, the crystal structure of E. coli RNAP holoenzyme in complex with a this compound-2-carboxylic acid inhibitor has been solved. researchgate.net This structure definitively confirmed that the RNAP "switch region" is the binding site for this class of inhibitors. researchgate.net

The high-resolution data revealed the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the inhibitor. rsc.org For instance, the thiophene ring of the inhibitor was observed to make close contact with residues such as Gly1033, Glu1034, and Val1466. researchgate.net This level of detail is invaluable for structure-based drug design, allowing medicinal chemists to rationally design modifications to the this compound scaffold to improve binding affinity and selectivity. criver.com

Validation of Mechanistic Hypotheses

The validation of proposed mechanisms for this compound-based compounds is a critical step in their development as therapeutic agents or chemical probes. Researchers employ a combination of advanced biochemical and biophysical techniques to confirm how these molecules interact with their biological targets at a molecular level.

One key approach involves the use of competition assays with known ligands. For instance, in the study of this compound-2-carboxylic acids as inhibitors of bacterial RNA polymerase (RNAP), the binding site was investigated using ligand-based Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org Competition Saturation Transfer Difference (STD) NMR experiments were performed using myxopyronin A, a known inhibitor that binds to the RNAP "switch region." nih.govacs.org The results suggested that the this compound-2-carboxylic acids compete for the same binding site as myxopyronin A, providing strong evidence for their mechanism of action. nih.govacs.org Further validation was achieved through Interligand NOE for Pharmacophore Mapping (INPHARMA) experiments, which helped to construct a detailed binding model. nih.govacs.org

Mutagenesis studies represent another powerful tool for validating mechanistic hypotheses. By altering specific amino acid residues in the target protein's putative binding site and observing the effect on inhibitor activity, researchers can confirm key interactions. This method was instrumental in characterizing the binding mode of this compound-2-carboxylic acids with RNAP. nih.govacs.org

For this compound derivatives that act as covalent inhibitors, mass spectrometry is employed to confirm the modification of the target protein. In the investigation of this compound-based inhibitors of the Pseudomonas aeruginosa quorum-sensing enzyme PqsD, chemical probes were designed to react with the active site. d-nb.info Mass spectrometric analysis of the enzyme after treatment with a probe revealed a mass shift corresponding to the modification of a specific cysteine residue (Cys112) in the active site. d-nb.info This unequivocally confirmed the covalent mechanism of inhibition and the specific amino acid involved in the interaction. d-nb.info

Biochemical assays that measure the functional outcome of target inhibition are also essential. For RNAP inhibitors, abortive transcription assays can demonstrate that the compounds inhibit the bacterial transcription process during the initiation phase, confirming their functional effect on the enzyme's activity. nih.govacs.org Similarly, for PqsD inhibitors, measuring the reduction in the production of quorum-sensing signals and related virulence factors in bacterial cultures provides in-situ validation of the proposed mechanism. d-nb.infomdpi.com

Table 1: Methodologies for Validating this compound Mechanisms

Methodology Target Enzyme Key Findings References
Competition STD NMR Bacterial RNA Polymerase (RNAP) This compound-2-carboxylic acids compete with Myxopyronin A for the same binding site in the RNAP switch region. nih.gov, acs.org
Mutagenesis Studies Bacterial RNA Polymerase (RNAP) Characterized the specific amino acid residues crucial for the binding of this compound inhibitors. nih.gov, acs.org
Mass Spectrometry PqsD Synthase Confirmed covalent modification of the active site residue Cys112 by a this compound-based chemical probe. d-nb.info
Abortive Transcription Assay Bacterial RNA Polymerase (RNAP) Demonstrated inhibition of the transcription initiation phase, confirming the functional impact on the enzyme. nih.gov, acs.org
INPHARMA Experiments Bacterial RNA Polymerase (RNAP) Provided a detailed binding model showing ureidothiophenes occupying the Myxopyronin western chain binding site. nih.gov, acs.org

Structure-Guided Optimization Strategies

The structural elucidation of this compound compounds in complex with their biological targets is a cornerstone of modern drug discovery, enabling rational, structure-guided optimization. Techniques such as X-ray crystallography and advanced NMR spectroscopy provide atomic-level insights that guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. sci-hub.senih.gov

X-ray crystallography has been particularly influential. By obtaining a crystal structure of a lead compound bound to its target, researchers can visualize the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. sci-hub.sewikipedia.orglibretexts.org This information allows for the targeted modification of the inhibitor to enhance these interactions or to exploit nearby pockets in the binding site. A notable example is the optimization of a thiophenecarboxamide urea (TCU) series of Checkpoint Kinase 1 (CHK1) inhibitors. sci-hub.se An X-ray crystal structure of an initial lead compound complexed with CHK1 revealed opportunities to target the ribose binding pocket. sci-hub.se This structural knowledge guided the synthesis of new analogues, ultimately leading to the discovery of a regioisomeric 3-TCU lead and the clinical candidate AZD7762, which exhibited superior potency and selectivity. sci-hub.se

Similarly, in the development of inhibitors for the energy-coupling factor (ECF) transporter, a class of transmembrane proteins, structure-based design was pivotal. nih.govacs.org Starting from a hit compound identified through screening, a this compound carboxylate, researchers used structural information to guide the synthesis of a library of derivatives. nih.govacs.org This optimization campaign, informed by the initial structure-activity relationships (SAR), led to the development of compounds with low-micromolar inhibitory activity and potent antimicrobial effects against clinically relevant Gram-positive pathogens. nih.govacs.org

Molecular docking simulations, which are often based on or validated by experimental structures, also play a crucial role. For this compound-based inhibitors of the PqsD enzyme, docking studies predicted that the compounds bind within the substrate channel. nih.gov This hypothesis informed the design of new derivatives with modified aryl moieties aimed at optimizing interactions within this pocket, leading to compounds with improved inhibitory activity. nih.gov

The iterative process of structure-based design involves a cycle of determining the structure of a ligand-target complex, using this information to design new compounds, synthesizing these compounds, and then evaluating their biological activity. This cycle is repeated to progressively refine the molecular architecture of the inhibitor. The success of this strategy is evident in the significant improvements in potency observed during optimization campaigns.

Table 2: Examples of Structure-Guided Optimization of this compound Derivatives

Target Initial Compound Status Structural Insight Method Optimization Outcome References
Checkpoint Kinase 1 (CHK1) Initial Hit X-ray Crystallography Identification of a potent and selective clinical candidate (AZD7762) through targeted modifications in the ribose binding pocket. sci-hub.se
ECF Transporter Weak Hit Compound Structure-Based Virtual Screening / SAR Development of potent inhibitors with low-micromolar IC50 values and single-digit micromolar MIC values against S. pneumoniae. nih.gov, acs.org, mdpi.com
PqsD Synthase Lead Compound Molecular Docking / SAR Design of derivatives with improved PqsD inhibitory activity by targeting the substrate channel. nih.gov, d-nb.info
Bacterial RNAP / Viral RT RNAP Inhibitor Structure-Based Design / QSAR Development of dual-activity inhibitors with potent antibacterial and antiretroviral activity. researchgate.net, acs.org

Applications of Ureidothiophene in Advanced Materials Science

Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions intrinsic to the ureidothiophene structure, primarily hydrogen bonding and π-π stacking, are pivotal in driving the formation of ordered supramolecular architectures. rsc.org Supramolecular chemistry offers a bottom-up approach to construct complex and functional systems from molecular components. frontiersin.org

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology and materials science. rsc.org this compound derivatives are excellent candidates for creating such structures due to the strong and directional hydrogen bonds of the urea (B33335) group and the potential for π-π stacking of the thiophene (B33073) ring. This process can lead to the formation of various morphologies, including one-dimensional fibers and hollow vesicles. nih.gov

The formation of these nanostructures is driven by the minimization of energy through non-covalent interactions in a given solvent environment. For instance, in nonpolar solvents, the hydrogen-bonding motifs of the ureido groups can interact to form one-dimensional chains, which then further assemble into fibers. In aqueous environments, amphiphilic this compound derivatives can assemble into vesicles, with the hydrophobic parts shielded from the water. The generation of vesicles from self-assembly processes has been observed in various systems and can be induced by chemical methods or changes in the solution environment. nih.govmdpi.com The specific morphology of the resulting nanostructure is highly dependent on the molecular design of the this compound derivative, including the nature of its substituents.

Table 1: Factors Influencing this compound Self-Assembly

Factor Description Potential Outcome on Nanostructure
Molecular Structure The nature and position of substituents on the this compound core. Can direct the formation of specific morphologies like fibers, ribbons, or vesicles.
Solvent The polarity and hydrogen-bonding capacity of the solvent. Influences the strength and directionality of non-covalent interactions, favoring certain assemblies.
Concentration The concentration of the this compound derivative in solution. Can affect the size and aggregation state of the self-assembled structures.
Temperature The temperature of the system. Can modulate the thermodynamics of self-assembly, leading to reversible formation or dissolution of nanostructures.

Supramolecular chirality, the expression of chirality at the macroscopic level from the assembly of molecules, is a critical phenomenon in biological systems and has significant potential in materials science. mdpi.com The control and modulation of supramolecular chirality can be achieved by various means, including the use of chiral molecules or external stimuli. nih.govnih.gov

While this compound itself is achiral, the introduction of chiral side chains or the use of chiral additives can induce a preferred handedness in the resulting supramolecular assemblies. The transfer of chirality from a molecular level to a supramolecular structure is a key area of research. nih.gov Furthermore, the dynamic nature of non-covalent bonds allows for the modulation of this chirality in response to external signals, such as the addition of a guest molecule that interacts with the assembly. mdpi.com For example, studies on urea-containing triarylamine systems have shown that the interaction with fluoride (B91410) ions can amplify the supramolecular chiroptical signals and induce a transformation from nanofibers to chiral twists. rsc.org This principle could be applied to this compound systems to create chiroptical switches and sensors.

Stimuli-responsive materials, which can change their properties in response to external triggers, are at the forefront of smart materials research. advancedsciencenews.comnih.gov The non-covalent nature of supramolecular assemblies makes them inherently suitable for the development of stimuli-responsive systems. mdpi.com this compound-based materials can be designed to respond to a variety of stimuli.

For instance, the introduction of pH-sensitive groups would allow the assembly and disassembly of the supramolecular structures to be controlled by changes in pH. mdpi.com Light can also be used as a stimulus by incorporating photo-responsive moieties, such as azobenzene, into the this compound structure, enabling remote and precise control over the material's properties. nih.gov Temperature is another common stimulus, as the stability of hydrogen bonds is temperature-dependent. Furthermore, the urea group's ability to bind anions can be exploited to create ion-responsive materials. rsc.org The development of materials with cascading responses, where one stimulus triggers a series of events leading to a final output, is an emerging area of interest. rsc.org

Table 2: Potential Stimuli for this compound-Based Assemblies

Stimulus Responsive Moiety/Interaction Potential Application
pH Ionizable functional groups (e.g., carboxylic acids, amines) pH-triggered drug release, sensors
Light Photo-isomerizable groups (e.g., azobenzene, spiropyran) Photo-switchable materials, optical data storage
Temperature Hydrogen bonds of the ureido group Thermally-responsive gels, actuators
Anions Ureido group Anion sensing, controlled assembly
Redox Redox-active moieties (e.g., ferrocene) Redox-switchable catalysts, electronic devices

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems, often mimicking the function of enzymes. bohrium.comrsc.org This approach can lead to enhanced reaction rates, novel selectivity, and the ability to regulate catalytic activity. bohrium.comunl.edu The this compound scaffold is a promising platform for developing supramolecular catalysts.

The ureido group can act as a recognition site, binding a substrate through hydrogen bonds and bringing it into proximity with a catalytic center attached to the thiophene ring. bohrium.com This pre-organization can lower the activation energy of a reaction and control its stereoselectivity. By designing self-assembled systems, it is possible to create microenvironments, such as the interior of a vesicle, where reactions can occur with enhanced efficiency and selectivity. bohrium.com The development of supramolecular catalysts for asymmetric synthesis is a particularly active area of research, where chiral supramolecular assemblies can induce high enantioselectivity. mdpi.com

Hybrid nanomaterials, which combine organic and inorganic components, offer synergistic properties that are not available from the individual materials alone. researchgate.netmdpi.com this compound-based supramolecular assemblies can be used to encapsulate inorganic nanoparticles, creating stable and functional hybrid systems. researchgate.net This encapsulation can improve the stability and biocompatibility of the inorganic nanoparticles and can be used to control the release of encapsulated species. mdpi.comnih.gov

For example, this compound-based vesicles could encapsulate quantum dots for bioimaging applications or metal nanoparticles for catalysis. researchgate.net The stimuli-responsive nature of the this compound assemblies would allow for the triggered release of the encapsulated cargo. This technology is also highly relevant for drug delivery, where a therapeutic agent can be encapsulated within a nanocarrier and released at a specific site in response to a local stimulus. nih.govfrontiersin.org The surface of these hybrid nanomaterials can be further functionalized to improve targeting and cellular uptake. nih.gov

Applications in Supramolecular Catalysis

Organic Electronics and Functional Materials

Organic electronics is a rapidly growing field that utilizes carbon-based materials to create electronic devices. frontiersin.orgempa.ch These materials offer advantages such as flexibility, low cost, and solution processability. uni-wuerzburg.detu-darmstadt.de The thiophene unit is a well-established building block for organic semiconductors, and its incorporation into the this compound structure opens up possibilities for creating novel functional materials for electronic applications.

This compound derivatives could potentially be used as the active layer in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). empa.chuni-wuerzburg.de The ureido group, through its strong hydrogen-bonding capability, can promote ordered packing in the solid state, which is crucial for efficient charge transport. The synthesis of various derivatives allows for the tuning of the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to match the requirements of specific devices. rtu.lv While research on 2-ureidothiophene-3-carboxylic acid derivatives has primarily focused on their biological activity as enzyme inhibitors acs.orgnih.govresearchgate.net, the synthetic methodologies developed can be adapted to create materials specifically for electronic applications. The combination of the semiconducting properties of the thiophene core with the self-assembly and stimuli-responsive nature of the ureido group could lead to the development of advanced sensors and smart electronic devices. empa.ch

Integration into Conjugated Polymers and Copolymers

The this compound scaffold serves as a versatile building block for the synthesis of advanced conjugated polymers and copolymers. Its integration into polymeric chains is primarily achieved through modern cross-coupling reactions, with direct arylation polymerization (DArP) emerging as a particularly effective method. researchgate.net This technique allows for the formation of carbon-carbon bonds between aromatic units, creating extended π-conjugated systems that are essential for the electronic properties of these materials.

The suitability of this compound derivatives for polymerization is rooted in their chemical structure. The thiophene ring provides the core conjugated element, while the ureido group (-NH-CO-NH-) introduces specific functionalities that can influence the final properties of the polymer. The presence of reactive C-H bonds on the thiophene ring, which can be activated by a palladium catalyst, makes it a candidate for polymerization reactions that avoid the pre-functionalization steps required in traditional methods like Stille or Suzuki couplings. researchgate.net

Research findings indicate that the reactivity of substituted thiophenes in polymerization is highly dependent on the electronic nature of the substituents. The ureido group can influence the electron density of the thiophene ring, thereby affecting the efficiency of the polymerization process and the properties of the resulting polymer. Furthermore, the hydrogen-bonding capability of the ureido moiety can be exploited to control the intermolecular packing and morphology of the polymer in the solid state, which is a critical factor for optimizing charge transport. csic.es

Copolymerization of this compound with other aromatic or heteroaromatic monomers allows for the fine-tuning of the material's properties. By carefully selecting co-monomers, researchers can create copolymers with tailored band gaps, solubility, and charge carrier mobilities. For instance, combining an electron-rich this compound unit with an electron-deficient co-monomer can lead to donor-acceptor copolymers with low band gaps, which are desirable for various electronic applications. rsc.orgprinceton.edu

Table 1: Characteristics of this compound as a Monomer for Conjugated Polymers

Feature Description Implication for Polymer Properties
Core Structure Thiophene Ring Provides the essential π-conjugated backbone for charge transport.
Functional Group Ureido Moiety (-NH-CO-NH-) Influences electronic properties and introduces hydrogen bonding capability.
Reactivity C-H bonds suitable for DArP Enables more efficient and sustainable polymerization routes. researchgate.net

| Tunability | Amenable to copolymerization | Allows for the creation of materials with precisely controlled optoelectronic characteristics. |

Design of Materials for Organic Electronic Devices

The unique electronic and structural characteristics of ureidothiophenes make them compelling candidates for the design of active materials in a range of organic electronic devices. arkat-usa.org The performance of devices such as Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and sensors is highly dependent on the molecular design of the organic semiconductor used. juniperpublishers.commdpi.com Thiophene-based materials are widely utilized due to their excellent charge transport properties and environmental stability. juniperpublishers.com

In the context of OFETs, the incorporation of a this compound unit into a conjugated polymer backbone is a strategic design choice. wikipedia.org The ureido group's ability to form intermolecular hydrogen bonds can promote a more ordered packing of polymer chains, which is crucial for efficient charge hopping between molecules. This enhanced organization can lead to higher charge carrier mobilities, a key performance metric for transistors. ossila.com Furthermore, the electronic nature of the ureido substituent can be used to modulate the energy levels (HOMO/LUMO) of the material to ensure efficient charge injection from the source and drain electrodes. mdpi.com

For OLED applications, the design focus shifts to the material's photoluminescent properties. ossila.com By functionalizing the thiophene core with a ureido group, it is possible to alter the emission color and quantum efficiency of the resulting material. The specific substitution pattern on the this compound unit can be varied to tune the polymer's band gap and, consequently, the wavelength of the emitted light. This molecular-level control is fundamental to developing materials for full-color displays and solid-state lighting. researchgate.net

Table 2: Projected Influence of Ureido Functionalization on OFET Performance

Parameter General Role of Functional Group Projected Effect of Ureido Group
Charge Carrier Mobility (µ) Influences intermolecular packing and charge hopping efficiency. Potentially increases mobility due to hydrogen bond-induced ordering.
On/Off Ratio Determines the switching efficiency of the transistor. May be enhanced by improved film morphology and defined charge transport pathways.
Threshold Voltage (Vth) Affected by the semiconductor's energy levels and the dielectric interface. Can be tuned by modifying the electronic character of the ureido substituent to match electrode work functions.

| Stability | Resistance to environmental factors like oxygen and moisture. | Strong intermolecular interactions may lead to more robust and stable thin films. juniperpublishers.com |

Exploration in Photonic and Optoelectronic Materials

The application of this compound extends into the realm of photonic and optoelectronic materials, where precise control over light-matter interactions is paramount. zu.edu.pk Materials for these applications, which include photodetectors, solar cells, and nonlinear optical devices, require specific absorption, emission, and charge generation properties. cornell.edue3s-conferences.org The functionalization of conjugated systems with groups like ureido provides a powerful tool to engineer these properties at the molecular level. arkat-usa.orgumich.edu

In organic solar cells (OSCs), for example, the active layer typically consists of a blend of a donor and an acceptor material. nih.govmdpi.com this compound-based polymers could be designed to function as either the electron donor or acceptor component. The ureido group's electronic-donating or -withdrawing character (depending on its attachment point and surrounding groups) can be used to align the material's energy levels for efficient exciton (B1674681) dissociation and charge transfer at the donor-acceptor interface. rsc.org The strong absorption of light by the conjugated backbone is another key feature that makes these materials suitable for photovoltaic applications. rsc.orgnih.gov

The field of photonics also explores materials with unique optical properties, such as large refractive indices or nonlinear optical responses. researchgate.netaps.org The introduction of polarizable groups like ureido into a conjugated polymer can enhance these properties. The hydrogen-bonding network facilitated by the ureido groups can lead to the formation of highly ordered, non-centrosymmetric structures, which is a prerequisite for second-order nonlinear optical activity. Such materials are of interest for applications in optical communications and data processing. The ability to engineer the material's response to light through chemical design makes this compound a promising platform for future photonic and optoelectronic innovations. e3s-conferences.org

Table 3: Potential Optoelectronic Applications and Relevant this compound Properties

Application Key Material Property How this compound Contributes
Organic Solar Cells (OSCs) Tunable HOMO/LUMO levels, broad absorption spectrum. Functionalization allows for energy level engineering to optimize charge separation and collection. nih.govrsc.org
Photodetectors High charge carrier mobility, efficient photogeneration. The conjugated thiophene backbone facilitates efficient conversion of photons to electrical current.
Nonlinear Optics High molecular polarizability, non-centrosymmetric packing. The polar ureido group and potential for ordered assembly via H-bonding can enhance nonlinear optical effects.

| Optical Waveguides | High refractive index, low optical loss. | The dense, ordered packing of polymers can lead to materials with a high refractive index. |

Future Research Directions and Emerging Paradigms for Ureidothiophene

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The continued exploration of the ureidothiophene chemical space necessitates the development of more efficient, versatile, and sustainable synthetic strategies. While robust methods exist, future research will focus on improving atom economy, reducing environmental impact, and enabling rapid diversification of the core scaffold.

Key future directions include:

Palladium-Catalyzed Cross-Coupling: The use of palladium-mediated coupling reactions represents a significant area for advancement. clockss.org These methods allow for the direct and efficient formation of C-C bonds, enabling the synthesis of a wide array of aryl-substituted thiophenes with high atom economy, a cornerstone of green chemistry. clockss.org Future work will likely focus on developing more robust catalysts that operate under milder conditions and are tolerant of a wider range of functional groups without the need for protective groups. clockss.org

Catalyst-Free and Aqueous Synthesis: A paradigm shift towards more environmentally benign processes involves moving away from traditional organic solvents and metal catalysts. Research into catalyst-free synthesis in water, for instance, for the formation of the urea (B33335) moiety, presents a scalable and sustainable alternative. rsc.org Expanding these methods to the entire this compound synthesis could dramatically reduce the environmental footprint of producing these compounds. rsc.org

One-Pot and Tandem Reactions: To improve efficiency and reduce waste from intermediate purification steps, the development of one-pot or tandem reaction sequences is crucial. Strategies that combine the Gewald reaction for thiophene (B33073) formation with subsequent urea formation or substitution in a single continuous process are highly desirable. clockss.orgnih.gov A modified Gewald reaction followed by treatment with trichloroacetyl isocyanate and ammonia (B1221849) has already demonstrated an efficient two-step process to generate the 2-ureidothiophene-3-carboxamide core. clockss.org

Flow Chemistry: The adoption of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for synthesizing this compound derivatives. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing reaction volumes and risks associated with hazardous reagents.

Synthetic ApproachKey FeaturesStarting MaterialsReagents/CatalystsPotential Advantages
Structure-Guided Synthesis Robust, variable route for creating specific derivatives. acs.orgMethyl 3-aminothiophene-2-carboxylate. acs.orgTriphosgene (BTC), hexylamine, KOH, boronic acids, Pd(PPh)₄. acs.orgHigh versatility for structure-activity relationship (SAR) studies. acs.org
Palladium-Catalyzed Coupling Concise approach for 5-substituted derivatives. clockss.org2-ureidothiophene-3-carboxamide, various aryl compounds. clockss.orgPalladium catalysts. clockss.orgHigh atom economy, aligns with green chemistry principles. clockss.org
Aqueous Urea Synthesis Catalyst-free nucleophilic addition in water. rsc.orgAmines, potassium isocyanate. rsc.orgWater (as solvent), HCl. rsc.orgEnvironmentally friendly, mild conditions, high purity without silica (B1680970) gel purification. rsc.org
Gewald-Based Synthesis Traditional and modified methods for the thiophene ring. clockss.org1,4-dithiane-2,5-diol, 2-cyanoacetamide. clockss.orgBase, trichloroacetyl isocyanate, ammonia. clockss.orgQuantitative yield for the initial thiophene precursor. clockss.org

Discovery of Untapped Biological Targets (Non-Clinical)

Initial research has successfully identified ureidothiophenes as potent inhibitors of bacterial RNA polymerase (RNAP). asm.orgresearchgate.net However, the structural features of the this compound scaffold suggest it has the potential to interact with a much broader range of biological macromolecules. Future non-clinical research will aim to uncover these untapped targets, thereby expanding the potential applications of this compound class.

Bacterial Targets Beyond RNAP: While the RNAP "switch region" is a validated target, other essential bacterial enzymes and proteins could be inhibited by this compound derivatives. researchgate.netnih.gov Quorum sensing pathways, which regulate bacterial virulence and biofilm formation, present a promising area. mdpi.com this compound-2-carboxylic acids have been identified as inhibitors of PqsD, a key enzyme in the Pseudomonas aeruginosa quorum-sensing system. mdpi.com Further screening against other enzymes involved in bacterial signaling, metabolism, and cell wall synthesis could yield novel antibacterial agents with different modes of action.

Viral Enzymes: The mechanistic similarity between the bacterial RNAP "switch region" and the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site in viral enzymes has been exploited to develop dual-activity compounds. researchgate.netnih.govacs.org This successful "target-hopping" provides a strong rationale for systematically screening this compound libraries against other viral polymerases and enzymes, such as those from hepatitis C virus, influenza virus, and other emerging viral threats.

Eukaryotic Kinases and Signaling Proteins: Certain 2-ureido thiophene carboxamide derivatives have been identified as potent inhibitors of checkpoint kinase-1 (Chk1), a crucial mediator of the DNA damage response. researchgate.netacs.org This finding opens the door to exploring other eukaryotic protein kinases as potential targets. The ATP-binding pocket of kinases is a well-drugged target class, and the this compound scaffold, with its hydrogen bond donors and acceptors and customizable aromatic substituents, is well-suited to fit within these sites.

Biological Target ClassSpecific ExampleMechanism of ActionKey Findings
Bacterial Enzymes RNA Polymerase (RNAP)Binds to the "switch region," inhibiting transcription at the closed complex formation stage. nih.govnih.govoup.comPotent activity against Gram-positive bacteria like S. aureus. asm.orgoup.com The binding site is distinct from that of rifampicin. nih.gov
PqsD (Quorum Sensing)Inhibition of the enzyme mediates the formation of the HHQ signal molecule. mdpi.comThis compound-2-carboxylic acids were identified as PqsD inhibitors through in silico and biophysical methods. mdpi.com
Viral Enzymes HIV-1 Reverse Transcriptase (RT)Acts as a non-nucleoside inhibitor (NNRTI), binding to a site analogous to the RNAP switch region. researchgate.netnih.govDeveloped potent dual RNAP/RT inhibitors effective against resistant HIV-1 strains. nih.govacs.org
Eukaryotic Kinases Checkpoint Kinase-1 (Chk1)Acts as an inhibitor of the Ser/Thr protein kinase. researchgate.netThiophenecarboxamide ureas were optimized for cellular potency and selectivity over other kinases like CDK1. acs.org

Integration of Advanced Computational and Artificial Intelligence Techniques

The future of this compound research will be inextricably linked with the evolution of computational chemistry and artificial intelligence (AI). These advanced techniques are shifting the paradigm from serendipitous discovery to rational, predictive design, accelerating the entire research and development pipeline.

AI-Driven de Novo Design: Beyond virtual screening of existing libraries, AI algorithms can now generate entirely novel molecular structures optimized for specific targets. researchgate.net Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on known active molecules to design new this compound derivatives with enhanced potency, selectivity, and desirable physicochemical properties.

Quantum Computing for Molecular Simulation: Classical computers struggle to accurately simulate the quantum mechanical behavior of complex molecules. researchgate.net The advent of quantum computing promises to revolutionize molecular modeling, allowing for highly accurate calculations of binding energies and reaction dynamics. researchgate.net This will enable a more precise understanding of how this compound derivatives interact with their biological targets, facilitating the design of inhibitors with unparalleled specificity.

Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies have already proven valuable in optimizing this compound-based inhibitors. researchgate.netnih.govtcmsp-e.com Future approaches will leverage machine learning to build more sophisticated and predictive QSAR models. These models can integrate vast datasets, including biological activity, cytotoxicity, and pharmacokinetic properties, to guide the synthesis of compounds with a higher probability of success.

In Silico Target Identification: Computational methods are not limited to drug design; they can also predict new biological targets. By screening the structure of a this compound derivative against entire proteomes using reverse docking or proteome-wide ligand binding simulations, researchers can generate hypotheses about previously unknown mechanisms of action or off-target effects, opening new avenues for investigation. mdpi.comhelmholtz-hips.de

Development of Next-Generation Functional Materials with Tunable Properties

While the primary focus of this compound research has been biological, the inherent chemical properties of the scaffold make it an attractive candidate for the development of advanced functional materials. The thiophene ring provides a π-conjugated system, while the urea moiety offers specific hydrogen bonding capabilities, a combination that can be exploited to create materials with novel electronic, optical, or self-assembling properties.

Future research in this area could include:

Conducting Polymers: Thiophene is a fundamental building block for conducting polymers like polythiophene. By incorporating the this compound monomer into polymeric chains, it may be possible to create new materials where the electronic properties can be tuned through the substituents on the urea group. The hydrogen-bonding capacity of the urea could also be used to influence polymer chain packing and, consequently, charge transport properties.

Supramolecular Assemblies and Gels: The directional hydrogen bonds of the urea group are known to drive self-assembly into well-ordered supramolecular structures. This property could be harnessed to create this compound-based organogels or liquid crystals. Such materials could have applications as stimuli-responsive systems, where changes in temperature, pH, or the presence of an analyte could disrupt the hydrogen-bonding network and alter the material's properties.

Chemical Sensors: The this compound scaffold can be functionalized with specific recognition elements to create chemosensors. The electronic properties of the thiophene ring could provide a fluorescent or colorimetric signal that is modulated upon binding of an analyte (e.g., ions, small molecules) to the urea moiety or another appended receptor. The tunability of the scaffold allows for the rational design of sensors for specific targets.

Potential Material TypeKey Structural FeaturePrinciple of FunctionPotential Applications
Conducting Polymers π-conjugated thiophene backbone. clockss.orgDelocalization of electrons along the polymer chain enables electrical conductivity.Organic electronics, antistatic coatings, electrochromic devices.
Supramolecular Gels Directional hydrogen bonding of the urea moiety.Self-assembly of fibers into a 3D network that immobilizes the solvent.Drug delivery matrices, stimuli-responsive materials, tissue engineering scaffolds.
Chemical Sensors Combination of a signaling unit (thiophene) and a binding site (urea/substituents).Analyte binding induces a change in the electronic structure of the thiophene, causing a detectable optical or electronic response.Environmental monitoring, diagnostic assays.
Organic Semiconductors Planar, π-conjugated core.Ability to transport charge carriers (electrons or holes) under an applied electric field.Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs).

Interdisciplinary Approaches in this compound Research

The complexity of modern scientific challenges means that significant progress in this compound research cannot occur in isolation. An interdisciplinary approach, integrating expertise from diverse scientific fields, is not just beneficial but essential for unlocking the full potential of this scaffold. helmholtz-hips.de

Chemistry-Biology Interface: The core of this compound research lies at the intersection of synthetic chemistry and biology. helmholtz-hips.de Medicinal chemists design and synthesize novel derivatives, while biochemists and microbiologists evaluate their activity and elucidate their mechanisms of action. asm.orghelmholtz-hips.de This iterative cycle of design, synthesis, and testing is fundamental to optimizing lead compounds.

Integration of Biophysics and Structural Biology: Understanding how a molecule binds to its target at an atomic level is critical for rational drug design. Biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can quantify binding affinity and thermodynamics. researchgate.net Concurrently, structural biology methods like X-ray crystallography and cryo-electron microscopy can provide high-resolution snapshots of the ligand-protein complex, revealing key interactions that guide further optimization. nih.gov

Pharmacology and Materials Science Collaboration: As ureidothiophenes are developed for in vivo applications, collaboration with pharmacologists becomes crucial to understand their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net In a parallel vein, as the potential for functional materials is explored, collaboration between synthetic chemists and materials scientists will be necessary to characterize the physical properties of new polymers and assemblies and to fabricate them into functional devices.

Academia-Industry Partnerships: Translating fundamental discoveries from the laboratory into real-world applications often requires the resources and expertise of the industrial sector. Partnerships between academic research groups, which excel at early-stage discovery and mechanistic studies, and pharmaceutical or materials companies can accelerate the development pipeline, bringing novel this compound-based drugs or technologies to the market more efficiently.

By fostering these collaborative and interdisciplinary efforts, the scientific community can ensure that the promising this compound scaffold is developed to its full potential, addressing critical needs in medicine and technology.

Q & A

Basic Research Questions

Designing Synthesis Protocols for Ureidothiophene Derivatives Q: What are the key considerations in designing a synthesis protocol for this compound derivatives? A: A robust synthesis protocol should prioritize reproducibility, scalability, and purity. Parallel synthesis methods, such as solution-phase combinatorial chemistry, enable efficient library generation while minimizing side reactions . Critical steps include selecting orthogonal protecting groups for reactive sites (e.g., thiophene sulfur or urea NH groups) and optimizing reaction conditions (solvent polarity, temperature) to avoid polymerization. Post-synthesis purification via HPLC or recrystallization ensures ≥95% purity, as required for biological testing .

Characterization of this compound Compounds Q: What analytical techniques are essential for characterizing novel this compound compounds? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural confirmation. For purity assessment, combine HPLC with UV-Vis or fluorescence detection, especially for compounds with conjugated π-systems . X-ray crystallography is recommended to resolve stereochemical ambiguities in this compound-carboxylic acid derivatives .

Initial Biological Screening Strategies Q: How should researchers prioritize biological targets for preliminary screening of this compound derivatives? A: Use ligand-based virtual screening (e.g., pharmacophore modeling) to identify targets with binding pockets compatible with this compound’s planar structure. Prioritize assays for receptors like CB2R (cannabinoid receptor type 2), where this compound scaffolds have shown affinity . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) early to exclude non-specific inhibitors.

Advanced Research Questions

Structure-Activity Relationship (SAR) Optimization Q: How can researchers systematically investigate the SAR of this compound-based compounds? A: Employ a two-pronged approach:

  • Combinatorial Libraries: Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups at the thiophene 3-position) to map electronic effects on activity .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like folate transporters or kinases. Validate predictions with mutagenesis studies .
  • Data Integration: Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Addressing Contradictory Bioactivity Data Q: What methodological approaches resolve contradictions in reported biological activities of this compound analogs? A:

  • Replication Studies: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for protocol variability .
  • Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem) and apply funnel plots to detect publication bias .
  • Mechanistic Profiling: Use SPR (Surface Plasmon Resonance) to distinguish true target engagement from assay artifacts (e.g., aggregation-based inhibition) .

Computational Modeling for Mechanism Elucidation Q: How can computational methods clarify the mechanistic role of this compound in inhibiting folate uptake? A:

  • Coarse-Grained MD Simulations: Model interactions between this compound and folate transporter (e.g., PCFT) over microsecond timescales to identify allosteric binding sites .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for key residue mutations to validate predicted binding hotspots .
  • QSPR Models: Relate computed descriptors (polar surface area, H-bond donor count) to transport inhibition efficacy .

Methodological Frameworks

Experimental Design for In Vivo Studies Q: What frameworks ensure ethical and statistically robust in vivo studies of this compound derivatives? A: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility: Pilot pharmacokinetic studies (e.g., plasma half-life in rodents) to justify dosing regimens .
  • Ethical Compliance: Follow OECD Guidelines 420/423 for acute toxicity testing and obtain IRB approval before proceeding to chronic models .

Data Management and Reproducibility Q: How should researchers manage data from this compound studies to ensure reproducibility? A:

  • FAIR Principles: Store raw spectral data (NMR, MS) in repositories like Zenodo with unique DOIs.
  • Electronic Lab Notebooks (ELNs): Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to troubleshoot batch-to-batch variability .
  • Cross-Validation: Share compound samples with collaborating labs for independent bioassay replication .

Tables for Quick Reference

Parameter Recommended Method Evidence Source
Purity ValidationHPLC (C18 column, acetonitrile/water)
SAR AnalysisMultivariate PLS regression
Binding Affinity MeasurementSPR or ITC
In Vivo Toxicity ScreeningOECD Guideline 423

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.